molecular formula C19H21NO2 B12604514 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917965-38-9

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one

Cat. No.: B12604514
CAS No.: 917965-38-9
M. Wt: 295.4 g/mol
InChI Key: UZTGVLGUSVUFIJ-RBUKOAKNSA-N
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Description

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structural features It consists of a pyrrolidin-2-one ring substituted with a 2-methoxy-1,2-diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to its specific structural features and reactivity

Properties

CAS No.

917965-38-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-[(1S,2R)-2-methoxy-1,2-diphenylethyl]pyrrolidin-2-one

InChI

InChI=1S/C19H21NO2/c1-22-19(16-11-6-3-7-12-16)18(15-9-4-2-5-10-15)20-14-8-13-17(20)21/h2-7,9-12,18-19H,8,13-14H2,1H3/t18-,19+/m0/s1

InChI Key

UZTGVLGUSVUFIJ-RBUKOAKNSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O

Canonical SMILES

COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O

Origin of Product

United States

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